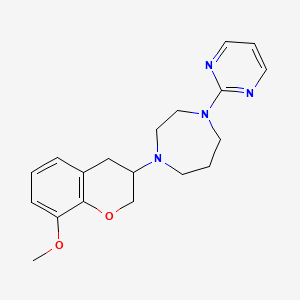![molecular formula C17H23FN2O3 B6019088 2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)
2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, commonly known as FBM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. FBM belongs to the class of morpholine-based compounds that possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The mechanism of action of FBM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FBM has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. FBM has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response. Additionally, FBM has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FBM has been shown to possess a wide range of biochemical and physiological effects. FBM has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, indicating its potential anti-inflammatory activity. FBM has also been found to increase the levels of the anti-inflammatory cytokine IL-10, further supporting its potential therapeutic benefits in inflammatory conditions. Additionally, FBM has been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), indicating its potential antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBM possesses several advantages for lab experiments, including its high potency and selectivity for its target receptors. FBM also exhibits good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, FBM has some limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, FBM has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
FBM has shown promising potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research should focus on elucidating the mechanism of action of FBM and identifying its target receptors. Additionally, further studies are needed to determine the safety and efficacy of FBM in human clinical trials. Furthermore, the development of novel analogs of FBM with improved pharmacokinetic properties and reduced toxicity could lead to the development of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of FBM involves the reaction of 4-fluorobenzylamine with 2-isoxazolidinone in the presence of triethylamine and acetic anhydride to form the intermediate product, N-(4-fluorobenzyl)-2-isoxazolidinone. The intermediate product is then reacted with morpholine and 3-(2-bromoacetyl)propanoic acid in the presence of potassium carbonate to yield FBM. The synthesis of FBM is a multi-step process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
FBM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. FBM has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. FBM has also been found to possess significant analgesic effects, making it a potential candidate for the treatment of chronic pain conditions. Furthermore, FBM has been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c18-15-4-2-14(3-5-15)12-16-13-19(9-11-22-16)17(21)6-8-20-7-1-10-23-20/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUWSVYNPXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)
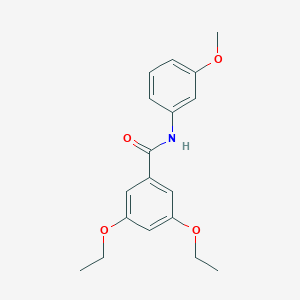
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)
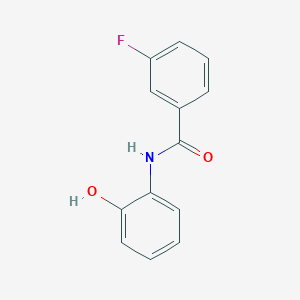
![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)
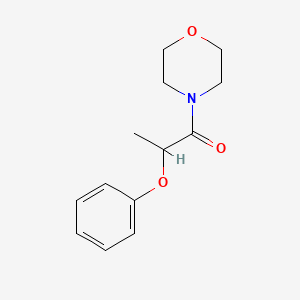
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)
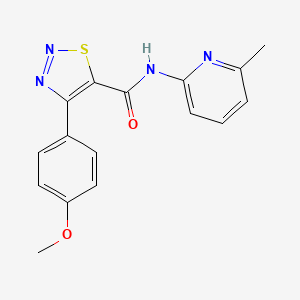
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)
